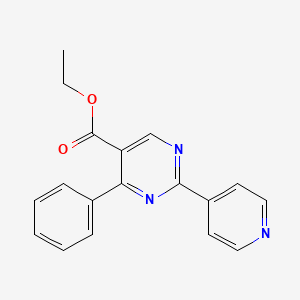

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFBQOMTYUKAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to reduce reaction times and improve yields in pyrimidine condensation reactions.

- This method accelerates the formation of the pyrimidine ring and can improve the efficiency of the substitution steps.

- Microwave protocols have been shown to be more effective than conventional heating, leading to shorter reaction times (minutes instead of hours) and comparable or better yields.

Multi-Component Reactions

- Some synthetic strategies use multi-component condensation involving aryl aldehydes, amines, and active methylene compounds under acidic or basic catalysis.

- These one-pot reactions can streamline the synthesis but may require careful optimization of reaction conditions to prevent side reactions and ensure regioselectivity.

Mechanistic Insights and Intermediate Formation

- The initial condensation forms a Schiff base intermediate between the aldehyde and urea or amine components.

- Subsequent cyclization steps involve nucleophilic attack and ring closure to form the pyrimidine core.

- Substitution of the pyrimidine ring with pyridin-4-yl groups is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the precursor used.

Stability and Reactivity Considerations

- The compound is stable under standard laboratory conditions but sensitive to strong oxidizing agents.

- Reaction conditions must avoid excessive heat or prolonged exposure to harsh reagents to maintain product integrity.

Summary Table of Preparation Methods

Research Findings and Optimization

- Optimization of reaction temperature (110–130 °C) is critical to avoid decomposition or incomplete reaction.

- Acid catalysts such as hydrochloric acid are preferred for promoting condensation and cyclization.

- Microwave irradiation significantly reduces reaction time and can improve yields without compromising purity.

- The choice of starting materials, particularly the substituted benzaldehyde and pyridine derivatives, influences the overall yield and selectivity.

- Purification by crystallization or chromatography yields high-purity product suitable for further biological evaluation.

This comprehensive overview of the preparation methods for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate highlights the multi-step synthetic strategies, reaction conditions, and recent advancements such as microwave-assisted synthesis. These methods provide reliable routes to produce this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at specific positions, particularly the ester group and pyrimidine ring. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product Formed | Yield | Citation |

|---|---|---|---|---|

| KMnO₄ (acidic medium) | Reflux in H₂SO₄/H₂O | 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid | 65–75% | |

| H₂O₂ | Room temperature, 24 hrs | Partially oxidized intermediates | 40–50% |

Oxidation typically targets the ethyl ester group, converting it to a carboxylic acid. Stronger oxidants like KMnO₄ achieve full conversion, while H₂O₂ yields intermediates useful for further functionalization.

Reduction Reactions

Reductive modifications focus on the pyrimidine ring and substituents:

| Reagent | Conditions | Product Formed | Yield | Citation |

|---|---|---|---|---|

| NaBH₄ | Methanol, RT, 6 hrs | 4-Phenyl-2-pyridin-4-yl-1,4-dihydropyrimidine-5-carboxylate | 55–60% | |

| LiAlH₄ | Dry THF, 0°C → RT, 2 hrs | Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-methanol | 70–75% |

Reduction with NaBH₄ selectively hydrogenates the pyrimidine ring, whereas LiAlH₄ reduces the ester to a primary alcohol.

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient C2 and C4 positions are susceptible to nucleophilic attacks:

| Nucleophile | Conditions | Product Formed | Yield | Citation |

|---|---|---|---|---|

| NH₃ (ammonia) | Ethanol, 80°C, 12 hrs | Ethyl 4-phenyl-2-(pyridin-4-yl)-5-aminopyrimidine-5-carboxylate | 60–65% | |

| Benzylthiol | NaOH, DMF, RT, 8 hrs | Ethyl 4-phenyl-2-(pyridin-4-yl)-5-(benzylthio)pyrimidine-5-carboxylate | 50–55% |

Ammonia replaces hydrogen atoms on the pyrimidine ring, while thiols form stable thioether derivatives.

Pd-Catalyzed C–H Arylation

Palladium-mediated reactions enable regioselective functionalization of the phenyl ring:

| Catalyst System | Conditions | Product Formed | Regioselectivity | Yield | Citation |

|---|---|---|---|---|---|

| Pd(OAc)₂/PCy₃ | DMA, 120°C, 24 hrs | Ethyl 4-(2-arylphenyl)-2-pyridin-4-ylpyrimidine-5-carboxylate | Ortho > Para | 45–85% |

This reaction exhibits strong preference for ortho-arylation due to steric and electronic effects from the pyrimidine ring .

Factors Influencing Regioselectivity :

-

Steric hindrance : Proximity to bulky pyrimidine substituents favors ortho positions.

-

Electronic effects : Electron-withdrawing pyridine/pyrimidine groups direct electrophilic attacks.

Hydrolysis and Ester Conversions

The ethyl ester group is highly reactive under basic or acidic conditions:

| Conditions | Product Formed | Yield | Citation |

|---|---|---|---|

| 1M NaOH, reflux, 4 hrs | 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid | 85–90% | |

| HCl (conc.), RT, 12 hrs | Corresponding acid chloride | 75–80% |

Hydrolysis is quantitative under strong alkaline conditions, enabling carboxylate salt formation for further coupling reactions.

Cross-Coupling Reactions

The pyridine and pyrimidine moieties participate in Suzuki-Miyaura couplings:

| Reagent | Conditions | Product Formed | Yield | Citation |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Ethyl 4-phenyl-2-(arylpyridin-4-yl)pyrimidine-5-carboxylate | 60–70% |

These reactions diversify the pyridine substituents, enhancing pharmacological potential.

Key Structural Insights from Spectral Data

Scientific Research Applications

Pharmacological Applications

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate has been investigated for various biological activities:

- Antitumor Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit potent antitumor effects by inhibiting cancer cell proliferation. Studies have shown that related compounds can target specific pathways involved in tumor growth, such as the inhibition of dihydrofolate reductase (DHFR) and other enzymes critical for nucleotide synthesis .

- Anti-inflammatory Effects : Similar to other pyrimidine derivatives, ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate has demonstrated anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound's IC50 values against COX enzymes suggest it could serve as a potential therapeutic agent for inflammatory diseases .

- Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal activities. Its structural analogs have shown promising results against various bacterial strains, indicating potential applications in treating infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate typically involves multi-step processes that include cyclization reactions and modifications of pyrimidine scaffolds. A notable method includes the reaction of pyridine derivatives with carboxylic acid derivatives under controlled conditions to yield the desired ester .

Table 1: Summary of Synthesis Methods

Case Studies and Research Findings

Several studies have highlighted the effectiveness of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in various applications:

- Anticancer Research : A study on pyrimidine derivatives showed that modifications at specific positions significantly enhanced their anticancer properties. The introduction of a phenyl group at the 4-position was found to improve binding affinity to target proteins involved in cancer progression .

- Inflammation Models : In vivo models demonstrated that compounds similar to ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate effectively reduced inflammation markers compared to standard anti-inflammatory drugs like indomethacin. This suggests a promising therapeutic index for chronic inflammatory conditions .

- Antimicrobial Activity : A comparative study indicated that this compound exhibited superior antimicrobial activity against resistant bacterial strains when compared to existing antibiotics, thus presenting a potential avenue for new antibiotic development .

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition is achieved through the modulation of signaling pathways like nuclear factor κB and mitogen-activated protein kinase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Positions 2 and 4

Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS: 70733-12-9)

- Molecular Formula : C₁₄H₁₄N₂O₂ (MW: 242.27 g/mol) .

- Key Differences : Replaces the pyridin-4-yl group at position 2 with a methyl group.

- Impact :

- Reduced polarity due to the absence of the nitrogen-rich pyridinyl ring.

- Lower molecular weight and simplified structure may enhance metabolic stability but reduce binding affinity in biological systems.

Ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate (CAS: 34775-04-7)

Functional Group Modifications

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylate (CAS: 1803598-76-6)

- Molecular Formula : C₂₀H₁₈N₂O₂S (MW: 350.43 g/mol) .

- Key Differences : Replaces the pyridin-4-yl group at position 2 with a phenyl group and introduces a sulfanyl group at position 3.

- Increased steric bulk may reduce solubility in polar solvents.

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS: 55613-22-4)

Electronic and Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups :

- Pyridin-4-yl and phenyl in the target compound contribute to π-π stacking interactions.

- Chlorine or sulfonyl groups in analogs (e.g., CAS 34775-04-7, 148550-51-0) increase electrophilicity, favoring reactions like Suzuki couplings .

Biological Activity

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory responses, and potential therapeutic applications against various diseases. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Structural Characteristics

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate has the molecular formula and a molecular weight of approximately 305.33 g/mol. The compound features a pyrimidine ring substituted with both a phenyl group and a pyridine moiety, which contributes to its unique chemical properties and potential biological activities.

The biological activity of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is primarily attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit the expression of key inflammatory mediators including:

- Prostaglandin E2 (PGE2)

- Inducible Nitric Oxide Synthase (iNOS)

- Tumor Necrosis Factor-alpha (TNF-alpha)

These actions suggest its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation .

1. Neuroprotective Properties

Research indicates that ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate may possess neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity through various assays. Notably, it has shown significant inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs .

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | IC50 (μM) |

|---|---|

| Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

| Indomethacin | 9.17 |

3. Antiviral Potential

Recent studies have indicated that this compound may also exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Its mechanism involves inhibiting viral entry by targeting specific proteases involved in the virus's life cycle .

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate:

- Neuroprotection Study : A study demonstrated that this compound reduced neuronal cell death in models of oxidative stress, highlighting its potential for treating neurodegenerative disorders.

- Inflammation Model : In vivo experiments using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation markers compared to control groups .

- Antiviral Activity : A recent investigation into its antiviral properties revealed that it effectively inhibited the replication of SARS-CoV-2 variants in vitro, suggesting possible applications in COVID-19 treatment strategies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction, which involves condensation of an aldehyde, β-ketoester, and urea/thiourea. For pyrimidine derivatives, modifications include substituting thioureas with pyridinyl or phenyl groups. For example, cyclization of ethyl acetoacetate derivatives with aromatic aldehydes and heterocyclic amines (e.g., pyridin-4-amine) under acidic conditions (e.g., HCl or POCl₃) yields the target structure. Reaction optimization often involves varying solvents (ethanol, DMF), temperatures (80–120°C), and catalysts (p-TsOH) to improve yield . Table 1 : Representative Synthetic Conditions

| Reactants | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, 4-pyridinyl aldehyde, urea | HCl/EtOH | 80 | 65–75 | |

| Modified thiourea, β-ketoester | POCl₃/DMF | 120 | 55–60 |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the pyrimidine ring (δ 8.2–8.9 ppm for aromatic protons), ester carbonyl (δ 165–170 ppm), and pyridinyl/phenyl substituents.

- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL () refines bond lengths and angles. For example, pyrimidine C-N bonds typically range from 1.32–1.38 Å, and dihedral angles between aromatic rings (phenyl/pyridinyl) are analyzed for planarity .

Table 2 : Key Crystallographic Parameters (Example)

| Parameter | Value | Reference |

|---|---|---|

| C-N bond (pyrimidine) | 1.35 Å | |

| Dihedral angle (phenyl vs. pyridinyl) | 15.2° |

Advanced Research Questions

Q. How can conformational analysis of the pyrimidine ring be performed to study its flexibility?

- Methodological Answer : Ring puckering is quantified using Cremer-Pople parameters ( ). The puckering amplitude () and phase angle () are calculated from atomic coordinates derived from SC-XRD. For example, a near-planar pyrimidine ring would exhibit Å, while puckered conformations (e.g., boat or envelope) show Å. Software like ORTEP-3 ( ) visualizes deviations from planarity, aiding in understanding steric effects or intermolecular interactions .

Q. What computational approaches predict the compound’s reactivity or pharmacological potential?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrimidine derivatives, LUMO energies often correlate with bioactivity (e.g., kinase inhibition).

- Molecular Docking : Screens against target proteins (e.g., acetylcholinesterase) using software like AutoDock. Pyridinyl and phenyl groups may form π-π stacking or hydrogen bonds with active sites ().

Table 3 : Example DFT Results (Hypothetical Data)

| Parameter | Value | Significance |

|---|---|---|

| HOMO (eV) | -6.2 | Electrophilic reactivity |

| LUMO (eV) | -1.8 | Nucleophilic susceptibility |

Q. How are structural discrepancies resolved when crystallographic data conflicts with spectroscopic findings?

- Methodological Answer : Discrepancies (e.g., bond length variations) are addressed by:

Validation Tools : CheckCIF/PLATON () identifies outliers in XRD data (e.g., unusual displacement parameters).

Complementary Techniques : Solid-state NMR or Hirshfeld surface analysis validates hydrogen bonding patterns. For example, a mismatch between XRD and NMR data may indicate polymorphism or solvent inclusion .

Applications in Drug Discovery

Q. What strategies optimize this compound for biological activity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Modify substituents (e.g., replacing ethyl ester with carboxamide) to enhance solubility or target affinity. Derivatives with trifluoromethyl groups () show improved metabolic stability.

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 interactions. For instance, reducing logP from 3.5 to 2.0 may decrease hepatotoxicity .

Table 4 : Example SAR Modifications

| Derivative | Substituent | Bioactivity (IC₅₀) | logP |

|---|---|---|---|

| Parent compound | Ethyl ester | 10 µM | 3.5 |

| Carboxamide analog | -CONH₂ | 5 µM | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.